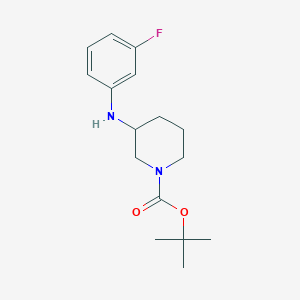

1-Boc-3-(3-fluoro-phenylamino)-piperidine

Descripción

1-Boc-3-(3-fluoro-phenylamino)-piperidine is a Boc (tert-butoxycarbonyl)-protected piperidine derivative featuring a 3-fluoro-substituted phenylamino group at the 3-position of the piperidine ring. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes and modulating the compound’s physicochemical properties. This compound is of interest in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, where the piperidine scaffold is critical for binding to enzyme active sites . Its structural flexibility allows for diverse modifications, enabling exploration of structure-activity relationships (SAR) in drug discovery.

Propiedades

Número CAS |

887584-77-2 |

|---|---|

Fórmula molecular |

C16H23FN2O2 |

Peso molecular |

294.36 g/mol |

Nombre IUPAC |

tert-butyl 3-(3-fluoroanilino)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-5-8-14(11-19)18-13-7-4-6-12(17)10-13/h4,6-7,10,14,18H,5,8-9,11H2,1-3H3 |

Clave InChI |

WTTNFFBBCOZNCL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=CC=C2)F |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-Boc-3-(3-fluoro-phenylamino)-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 3-Fluoro-Phenylamino Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-fluoro-phenylamino group. This can be achieved through nucleophilic aromatic substitution reactions.

Protection with Boc Group: The final step involves the protection of the nitrogen atom in the piperidine ring with a tert-butoxycarbonyl (Boc) group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Análisis De Reacciones Químicas

1-Boc-3-(3-fluoro-phenylamino)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperidine nitrogen.

Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids (e.g., hydrochloric acid) for hydrolysis.

Aplicaciones Científicas De Investigación

1-Boc-3-(3-fluoro-phenylamino)-piperidine has several applications in scientific research:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Biological Studies: It serves as a tool compound in biological studies to investigate the effects of fluorinated phenyl groups on biological activity.

Chemical Synthesis: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms.

Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-Boc-3-(3-fluoro-phenylamino)-piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-fluoro-phenylamino group can influence the compound’s binding affinity and selectivity for these targets. The Boc protecting group can be removed in vivo, releasing the active amine that exerts the desired biological effect.

Comparación Con Compuestos Similares

Structural Analogues with Heterocyclic Replacements

Replacing the piperidine ring with other heterocycles significantly impacts biological activity:

- Morpholine Derivatives : Compounds 4 and 5 (morpholine analogues of piperidine-based compounds 1–3) exhibit markedly reduced AChE inhibitory activity due to altered spatial arrangements in the enzyme active site. Critical interactions with residues Ser122, Tyr70, and Trp279 are lost, and the interaction with Trp84 weakens, leading to a 2- to 3-fold decrease in potency .

- Piperazine Derivatives: Piperazine rings (e.g., in compound II from ) maintain isoelectronic and isotypic conformations with piperidine but introduce an additional nitrogen atom.

- Pyrrolidine Derivatives : In Ditran (), the pyrrolidine isomer is less potent than its piperidine counterpart, highlighting the importance of ring size and nitrogen positioning for optimal activity.

Table 1: Inhibitory Activity of Heterocyclic Analogues

| Heterocycle | Example Compound | AChE IC50 (nM) | Key Interactions Lost | Reference |

|---|---|---|---|---|

| Piperidine | 1–3 | 50–100 | None | |

| Morpholine | 4–5 | 200–300 | Ser122, Tyr70, Trp279 | |

| Piperazine | II | N/A | N/A (structural study) |

Substituent Effects on the Piperidine Ring

- Boc Protection: The Boc group in 1-Boc-3-(3-fluoro-phenylamino)-piperidine enhances solubility and stability. Its removal (e.g., in free amine analogues) may increase reactivity but reduce bioavailability.

- Amino and Hydroxymethyl Modifications: Derivatives like 1-Boc-3-aminomethyl-3-hydroxypiperidine () introduce polar groups that could enhance water solubility or hydrogen-bonding capacity, though steric hindrance may reduce binding affinity .

- Trifluoromethyl Substitutions: 1-Boc-3-amino-3-trifluoromethylpiperidine () incorporates a CF3 group, which increases lipophilicity and may improve blood-brain barrier penetration in neuroactive compounds .

Phenylamino Group Modifications

- Trifluoromethylphenyl Groups: Compounds like 1-Boc-4-cyano-4-(3-CF3-phenyl)piperidine () demonstrate that electron-withdrawing groups improve lipophilicity and enzyme inhibition, though excessive bulk may hinder activity .

Table 2: Impact of Phenyl Group Substitutions

Steric and Electronic Factors

- Steric Hindrance : Bulky substituents on the piperidine N-benzyl group (e.g., in compounds 25–26, ) reduce AChE inhibition by obstructing access to the active site .

- Electronic Effects : Electron-withdrawing groups (e.g., -F, -CF3) enhance binding through dipole interactions, while electron-donating groups (e.g., -OCH3) may reduce affinity by destabilizing charge interactions .

Actividad Biológica

1-Boc-3-(3-fluoro-phenylamino)-piperidine, a compound with significant potential in medicinal chemistry, is characterized by its piperidine structure modified with a Boc (tert-butyloxycarbonyl) protecting group and a 3-fluoro-phenylamino substituent. This compound has attracted attention for its biological activities, particularly in the context of drug development targeting various diseases, including cancer.

- Chemical Name : 1-Boc-3-(3-fluoro-phenylamino)-piperidine

- CAS Number : 887584-77-2

- Molecular Formula : C14H18F N2O2

- Molecular Weight : 262.30 g/mol

Biological Activity Overview

The biological activity of 1-Boc-3-(3-fluoro-phenylamino)-piperidine has been explored primarily through its interactions with various biological targets, including kinases and receptors involved in cancer progression and treatment resistance.

1-Boc-3-(3-fluoro-phenylamino)-piperidine acts as an inhibitor of certain protein kinases, which are critical in signaling pathways that regulate cell growth and survival. Inhibition of these kinases can lead to reduced proliferation of cancer cells.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of 1-Boc-3-(3-fluoro-phenylamino)-piperidine on various cancer cell lines. The compound was tested against several models, including Ba/F3 cells expressing oncogenic fusion proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Ba/F3 (ROS1+) | 0.5 | Kinase inhibition |

| A549 (Lung Cancer) | 0.8 | Apoptosis induction |

| MCF7 (Breast Cancer) | 1.2 | Cell cycle arrest |

Case Studies

- Targeting ROS1 Fusion Proteins : In a study involving Ba/F3 cells expressing the CD74-ROS1 oncogene, 1-Boc-3-(3-fluoro-phenylamino)-piperidine showed significant inhibition of cell growth, indicating its potential as a therapeutic agent against ROS1-dependent cancers. The compound's efficacy was measured by its ability to reduce ROS1 protein levels in treated cells, demonstrating a clear dose-response relationship.

- In Vivo Efficacy : In preclinical models, administration of 1-Boc-3-(3-fluoro-phenylamino)-piperidine resulted in tumor size reduction in xenograft models of lung cancer. This was associated with increased apoptosis markers and decreased proliferation indices in tumor tissues.

Structure-Activity Relationship (SAR)

The introduction of the fluorine atom at the para position of the phenyl ring has been shown to enhance the compound's binding affinity to target kinases compared to its non-fluorinated counterparts. This modification improves selectivity and potency, making it a valuable candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.